REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[C:5]([NH2:10])[CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[CH2:1]1[C:9]2[C:4](=[C:5]([NH:10][C:11](=[O:13])[CH3:12])[CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
226 mg
|
Type
|
reactant
|
Smiles
|
C1CCC2=C(C=CC=C12)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred for 16 h at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution is stirred into 40 ml
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 30 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then the organic phase is dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of cyclohexane:ethyl acetate (70:30)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |